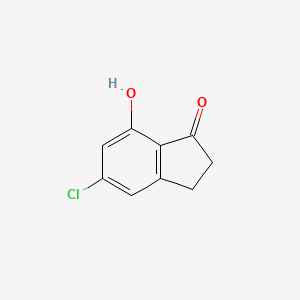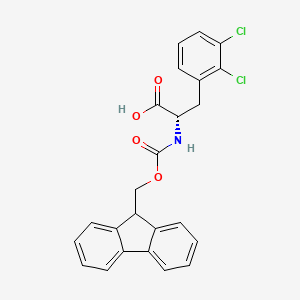
1,2-Propanediamine, hydrochloride (1:1), (2R)-
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Propanediamine can be synthesized via the reductive amination of isopropanolamine using ammonia over a Raney nickel catalyst with potassium carbonate as an additive . This method enhances the selectivity of 1,2-propanediamine while suppressing the formation of side products like 2,5-dimethylpiperazine.
Industrial Production Methods
In industrial settings, the production of 1,2-propanediamine typically involves the catalytic amination of alcohols and ammonia. The use of bifunctional alcohols such as diols and aminoalcohols is common, with the reaction conditions optimized to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2-Propanediamine, hydrochloride (1:1), (2R)- has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 1,2-propanediamine, hydrochloride (1:1), (2R)- involves its interaction with molecular targets through its diamine functional groups. These interactions can lead to the formation of coordination complexes with metals or the modification of biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diaminopropane: A similar compound with the same molecular formula but without the hydrochloride component.
Ethylenediamine: A related diamine with a shorter carbon chain.
1,3-Diaminopropane: A structural isomer with the amino groups on different carbon atoms.
Uniqueness
1,2-Propanediamine, hydrochloride (1:1), (2R)- is unique due to its chiral nature and the presence of the hydrochloride component, which can influence its solubility and reactivity compared to other diamines .
Propriétés
IUPAC Name |
(2R)-propane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.ClH/c1-3(5)2-4;/h3H,2,4-5H2,1H3;1H/t3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCKJWQCEZPQOJ-AENDTGMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1260603-33-5, 19777-67-4 | |
| Details | Compound: 1,2-Propanediamine, hydrochloride (1:2), (2R)- | |
| Record name | 1,2-Propanediamine, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260603-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: 1,2-Propanediamine, hydrochloride (1:2), (2R)- | |
| Record name | 1,2-Propanediamine, hydrochloride (1:2), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19777-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
110.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenepropanoic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,5-difluoro-, (alphaR)-](/img/structure/B3227092.png)


![Benzenepropanoic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3,4-trimethoxy-, (alphaR)-](/img/structure/B3227113.png)
![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3227038.png)
![6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3227040.png)



![Benzenebutanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethoxy)-, (alphaR)-](/img/structure/B3227079.png)
